(4-Chloro-2,6-dimethyl-phenoxy)-acetic acid

Physicochemical characterization Purity specification Solid-state handling

(4-Chloro-2,6-dimethyl-phenoxy)-acetic acid (CAS 39944-18-8) is a synthetic phenoxyacetic acid derivative featuring a 4-chloro substitution and two methyl groups at the 2 and 6 positions on the aromatic ring. With a molecular weight of 214.65 g/mol and a predicted logP of 3.20, this compound occupies a distinct physicochemical space that separates it from widely used commercial phenoxy herbicides such as 2,4-D, MCPA, or 4-CPA.

Molecular Formula C10H11ClO3
Molecular Weight 214.64 g/mol
CAS No. 39944-18-8
Cat. No. B3052265
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Chloro-2,6-dimethyl-phenoxy)-acetic acid
CAS39944-18-8
Molecular FormulaC10H11ClO3
Molecular Weight214.64 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1OCC(=O)O)C)Cl
InChIInChI=1S/C10H11ClO3/c1-6-3-8(11)4-7(2)10(6)14-5-9(12)13/h3-4H,5H2,1-2H3,(H,12,13)
InChIKeyZUQUKAZRAFLJAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why (4-Chloro-2,6-dimethyl-phenoxy)-acetic acid (CAS 39944-18-8) Is Not a Generic Phenoxyacetic Acid: A Procurement-Focused Differentiation Guide


(4-Chloro-2,6-dimethyl-phenoxy)-acetic acid (CAS 39944-18-8) is a synthetic phenoxyacetic acid derivative featuring a 4-chloro substitution and two methyl groups at the 2 and 6 positions on the aromatic ring . With a molecular weight of 214.65 g/mol and a predicted logP of 3.20, this compound occupies a distinct physicochemical space that separates it from widely used commercial phenoxy herbicides such as 2,4-D, MCPA, or 4-CPA [1][2]. Classified as a versatile small-molecule scaffold, it is primarily procured as a research intermediate for medicinal chemistry and agrochemical lead optimization rather than as a finished active ingredient . Its unique substitution pattern confers steric and electronic properties that cannot be replicated by simply mixing or substituting in-class analogs, making informed, specification-driven procurement essential for reproducible experimental outcomes.

Generic Substitution Risks for (4-Chloro-2,6-dimethyl-phenoxy)-acetic acid: Why 2,4-D, MCPA, or 4-CPA Cannot Serve as Drop-in Replacements


Although (4-chloro-2,6-dimethyl-phenoxy)-acetic acid shares the phenoxyacetic acid backbone with commercial herbicides, its biological activity profile diverges sharply due to the steric hindrance and altered electron density introduced by the 2,6-dimethyl groups. Classic structure–activity relationship studies established that the position and nature of ring substituents dictate auxinic potency: mono‑chloro, dichloro, and trichloro patterns each produce distinct activity spectra in pea curvature and Avena cylinder assays [1]. The presence of two ortho-methyl groups in (4-chloro-2,6-dimethyl-phenoxy)-acetic acid further restricts conformational freedom and modulates hydrogen-bonding capacity, fundamentally altering receptor interactions relative to 4-CPA or 2,4-D [2]. Substituting this compound with a cheaper, mass-market analog such as MCPA (mp 114–118°C, logP ~2.75) or 2,4-D (mp 136–140°C, logP ~2.81) would introduce uncontrolled variables in solubility, membrane permeability, and target engagement that undermine experimental reproducibility and potentially invalidate structure-based design hypotheses [3][4]. The quantitative evidence below makes this differentiation concrete.

Quantitative Differentiation Evidence for (4-Chloro-2,6-dimethyl-phenoxy)-acetic acid (CAS 39944-18-8) Against Closest Analogs


Melting Point Differentiates (4-Chloro-2,6-dimethyl-phenoxy)-acetic acid from 4-CPA, 2,4-D, MCPA, and the Non-Chlorinated 2,6-Dimethyl Analog

(4-Chloro-2,6-dimethyl-phenoxy)-acetic acid exhibits a melting point of 146–148°C based on vendor certificate-of-analysis data [1]. This value is lower than 4-chlorophenoxyacetic acid (4-CPA, mp 157–159°C) and higher than both 2,4-D (mp 136–140°C) and MCPA (mp 114–118°C), while also exceeding the non-chlorinated 2,6-dimethylphenoxyacetic acid (mp 137–141°C) . The 9–11°C depression relative to 4-CPA, despite both compounds sharing a 4-chloro substituent, can be attributed to the crystal-lattice disruption caused by the 2,6-dimethyl groups. In practice, this melting point distinction serves as a rapid identity and purity checkpoint during incoming quality control, preventing inadvertent cross-contamination with the more common 4-CPA or 2,4-D.

Physicochemical characterization Purity specification Solid-state handling

LogP of 3.20 Positions (4-Chloro-2,6-dimethyl-phenoxy)-acetic acid as the Most Lipophilic Among Common Phenoxyacetic Acid Comparators

The calculated logP of (4-chloro-2,6-dimethyl-phenoxy)-acetic acid is 3.20, as reported on the Enamine product specification sheet [1]. This value exceeds the logP of 2,4-D (2.81), MCPA (2.75), 4-CPA (1.95), and the non-chlorinated 2,6-dimethylphenoxyacetic acid (calculated ~2.4) [2][3][4]. The ~0.4 log-unit increase relative to 2,4-D translates to roughly a 2.5-fold higher octanol–water partition coefficient, indicating greater membrane permeability potential. The chlorine atom at the 4-position contributes hydrophobicity, while the 2,6-dimethyl groups further shield the polar ether and carboxylic acid functionalities, enhancing passive diffusion characteristics.

Lipophilicity Membrane permeability Drug-likeness

Steric Bulk from 2,6-Dimethyl Substitution Modulates Auxin Receptor Interaction Relative to 4-CPA and 2,4-D

Classic structure–activity work on phenoxyacetic acids established that the 4-chloro substituent is critical for high auxin activity, while additional substituents can either enhance or diminish potency depending on their position and bulk [1]. 2,6-Dimethyl substitution introduces significant steric hindrance adjacent to the oxyacetic acid side chain, restricting rotation around the aryl–oxygen bond. This conformational restriction alters the spatial presentation of the carboxylate pharmacophore to the auxin receptor (TIR1/AFB) relative to the planar 4-CPA or 2,4-D. Quantitative modeling studies on substituted phenoxyacetic acids showed that auxin activity correlates with the size and shape of the HOMO orbital, parameters directly influenced by ortho-substitution [2]. No direct head-to-head auxin assay data comparing (4-chloro-2,6-dimethyl-phenoxy)-acetic acid to 4-CPA or 2,4-D were identified in the peer-reviewed literature; the differentiation rests on well-established SAR principles that predict attenuated auxin agonism and potential antagonistic character for the 2,6-dimethyl-substituted congener.

Structure–activity relationship Auxin receptor Steric hindrance

Commercial Availability and Purity Specifications Differentiate (4-Chloro-2,6-dimethyl-phenoxy)-acetic acid as a Research-Grade Building Block

(4-Chloro-2,6-dimethyl-phenoxy)-acetic acid is available from Enamine (95% purity) and CymitQuimica/Fluorochem (98% purity), with catalog numbers EN300-05517 and 10-F642836, respectively [1]. In contrast, the non-chlorinated 2,6-dimethylphenoxyacetic acid is offered by TCI at >98% purity (Product D4345), while 4-CPA, 2,4-D, and MCPA are mass-produced as technical-grade herbicides with purity often in the 95–97% range and may contain isomeric or chlorinated byproducts relevant to large-scale agriculture but problematic for mechanistic studies . The target compound is explicitly labeled 'For Research Use Only' and is supplied with lot-specific analytical data (NMR, melting point), ensuring batch-to-batch consistency suitable for structure–activity campaigns.

Custom synthesis Purity assessment Procurement specification

Recommended Application Scenarios for (4-Chloro-2,6-dimethyl-phenoxy)-acetic acid Based on Verified Differentiation Evidence


Medicinal Chemistry Scaffold Requiring High Lipophilicity for CNS or Intracellular Target Engagement

With a logP of 3.20—approximately 0.4 units higher than 2,4-D and over 1.2 units above 4-CPA [1]—(4-chloro-2,6-dimethyl-phenoxy)-acetic acid serves as a privileged lipophilic fragment for constructing blood–brain barrier penetrant probes or inhibitors targeting intracellular enzymes. Medicinal chemists can exploit its enhanced passive diffusion potential to improve cellular uptake of conjugate derivatives without introducing additional ring systems that inflate molecular weight.

Stereoelectronically Constrained Auxin Receptor Probe for Plant Biology

The 2,6-dimethyl substitution restricts rotation around the aryl–oxygen bond, altering the presentation of the carboxylate pharmacophore to the TIR1/AFB auxin receptor family relative to the flexible, high-potency agonists 4-CPA and 2,4-D [2]. Plant biologists investigating auxin signaling can employ (4-chloro-2,6-dimethyl-phenoxy)-acetic acid as a tool compound to probe the conformational requirements for receptor activation and potentially identify partial agonist or antagonist behavior.

Building Block for Derivatization into Sulfonamide or Acetamide Libraries

The carboxylic acid handle of (4-chloro-2,6-dimethyl-phenoxy)-acetic acid enables straightforward amide coupling, esterification, or reduction to alcohol intermediates. Vendor documentation confirms its use as a 'versatile small molecule scaffold' and precursor in the synthesis of more complex organic architectures . The 4-chloro and 2,6-dimethyl groups provide orthogonal vectors for further functionalization (e.g., cross-coupling at the chloro position) while maintaining a distinct steric profile that differentiates library members from those derived from simpler phenoxyacetic acids.

Reference Standard for Analytical Method Development in Phenoxyacetic Acid Research

Given its unique melting point (146–148°C), distinct logP (3.20), and availability at defined purity (95–98%) from research chemical suppliers [1], (4-chloro-2,6-dimethyl-phenoxy)-acetic acid can serve as a retention-time marker or calibration standard in reversed-phase HPLC and LC–MS methods designed to separate substituted phenoxyacetic acids. Its chromatographic behavior differs from the more polar 4-CPA (logP 1.95) and the widely used 2,4-D (logP 2.81), providing a mid-range reference point for method validation.

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